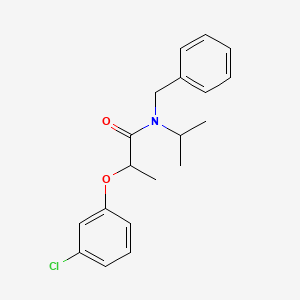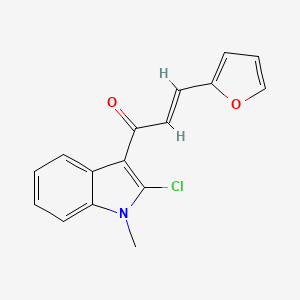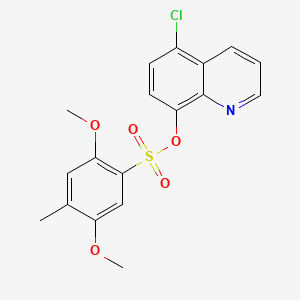![molecular formula C21H16ClN3O3 B13371206 Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371206.png)
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of multiple functional groups, including a chloro, hydroxyphenyl, and benzoate moiety, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with α-halo ketones under basic conditions.
Introduction of the Chloro and Hydroxyphenyl Groups: This step involves the selective chlorination and subsequent coupling with a hydroxyphenyl group using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzoate Group: The final step involves esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory and anti-cancer drugs.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Chemical Biology: Utilized in the design of chemical probes for biological pathways.
Industrial Applications: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, modulating their activity. The chloro and hydroxyphenyl groups enhance binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole .
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine .
Uniqueness
Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. The presence of the chloro and hydroxyphenyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C21H16ClN3O3 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
methyl 3-[[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H16ClN3O3/c1-28-21(27)14-3-2-4-16(11-14)23-20-19(13-5-8-17(26)9-6-13)24-18-10-7-15(22)12-25(18)20/h2-12,23,26H,1H3 |
Clave InChI |
LQZPEEGUGITJMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)

![2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13371137.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)

![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)


